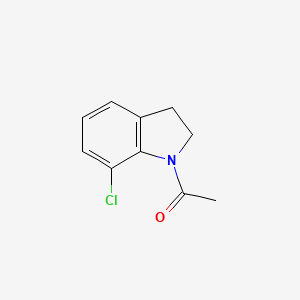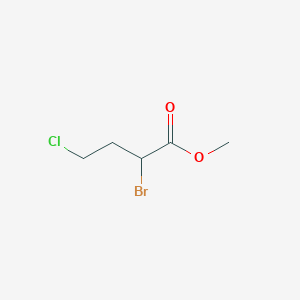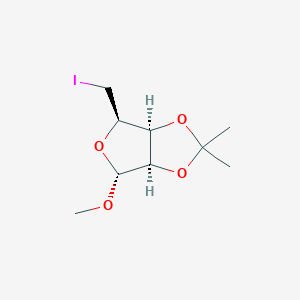![molecular formula C15H21BrN2O2 B12436078 Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate CAS No. 887589-70-0](/img/structure/B12436078.png)
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step involves the protection of the carboxyl group using tert-butyl chloroformate.
Attachment of the 3-bromoanilino group: This is usually done through nucleophilic substitution reactions where the azetidine ring is reacted with 3-bromoaniline under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the aniline moiety.
Reduction: Reduction reactions can be used to modify the bromine atom or the azetidine ring.
Substitution: The bromine atom in the 3-bromoanilino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the azetidine ring or aniline moiety.
Reduction: Reduced forms of the compound, such as dehalogenated derivatives.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology:
Enzyme Inhibition: The compound could be investigated for its potential to inhibit specific enzymes.
Protein Binding: Studies may explore its binding affinity to various proteins.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of oncology or neurology.
Industry:
Material Science: It could be used in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring and the 3-bromoanilino group are likely to play crucial roles in these interactions.
Comparación Con Compuestos Similares
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
- Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Uniqueness:
- Structural Features: The presence of the 3-bromoanilino group distinguishes it from other similar compounds.
- Reactivity: The bromine atom in the 3-bromoanilino group provides unique reactivity patterns, particularly in substitution reactions.
- Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
887589-70-0 |
|---|---|
Fórmula molecular |
C15H21BrN2O2 |
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3 |
Clave InChI |
PQAJRHUSMXUDRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


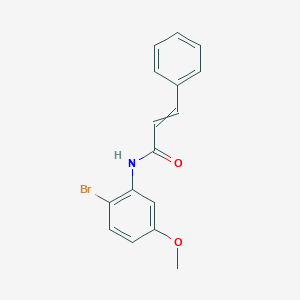
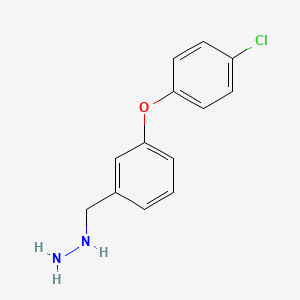
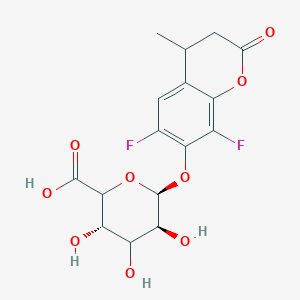
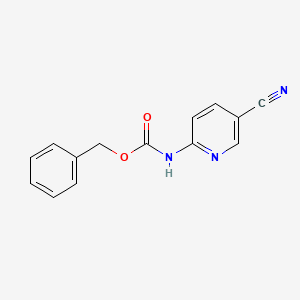
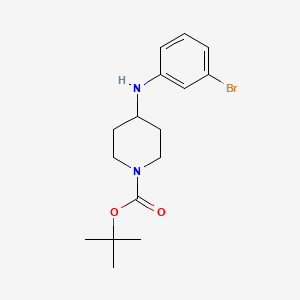
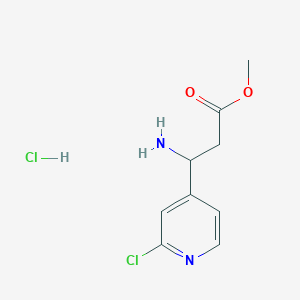

![(2-{[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy}ethyl)trimethylaminyl](/img/structure/B12436035.png)
![6-{1-[(9aR,11aR)-4-hydroxy-9a,11a-dimethyl-9-oxo-1H,2H,3H,3aH,3bH,4H,8H,9bH,10H,11H-cyclopenta[a]phenanthren-1-yl]ethyl}-4-methyl-3-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-5,6-dihydropyran-2-one](/img/structure/B12436039.png)

